4-amino-N-(1-phenylethyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-amino-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-amino-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2-phenylethyl)benzenesulfonamide
- 4-methyl-N-(1-phenylethyl)benzenesulfonamide
- 4-chloro-N-(1-phenylethyl)benzenesulfonamide
Uniqueness
4-amino-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in proteomics research make it a valuable compound in scientific studies .
Biological Activity
4-amino-N-(1-phenylethyl)benzenesulfonamide, also known by its CAS number 79867-70-2, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic applications.
The compound has the molecular formula C14H16N2O2S and a molecular weight of 276.36 g/mol. Its structure features a sulfonamide group, which is significant for its biological interactions. The unique structural characteristics of this compound contribute to its distinct chemical and biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. This interaction can modulate various biochemical pathways, influencing cellular functions such as:
- Protein Binding : The compound has been shown to bind effectively to certain proteins, which may alter their activity and function.
- Anticonvulsant Activity : Research indicates that structural modifications can significantly affect the anticonvulsant potency of related compounds. For instance, analogs with alterations in the amine group exhibited varying degrees of effectiveness against induced convulsions .
Anticonvulsant Effects
A study focused on the structure-activity relationship of analogs related to this compound found that modifications could lead to a loss or gain in anticonvulsant activity. Specifically, acylation and alkylation of the amino group resulted in a significant reduction in activity, whereas certain structural changes could enhance potency but also increase toxicity .
Cardiovascular Effects
Research involving isolated rat heart models demonstrated that benzenesulfonamide derivatives, including this compound, influence perfusion pressure and coronary resistance. These studies suggest that the compound may affect cardiovascular functions through mechanisms involving calcium channel interactions .
Table 1: Summary of Biological Activities
Study Focus | Findings |
---|---|
Anticonvulsant Activity | Structural modifications impact potency and toxicity . |
Cardiovascular Effects | Decreased perfusion pressure observed in isolated rat heart studies . |
Case Study: Anticonvulsant Activity
In a detailed investigation into related compounds, it was found that inserting a methylene group between the amino group and the aromatic ring slightly increased anticonvulsant potency but significantly raised toxicity levels. This underscores the delicate balance between efficacy and safety in drug design .
Potential Therapeutic Applications
The biological activities exhibited by this compound suggest several potential therapeutic applications:
- Neurological Disorders : Given its anticonvulsant properties, this compound may be explored for therapeutic use in epilepsy or other seizure-related disorders.
- Cardiovascular Health : Its effects on perfusion pressure indicate potential applications in treating cardiovascular diseases or conditions related to blood flow regulation.
Properties
IUPAC Name |
4-amino-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMQQMDSZAKUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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